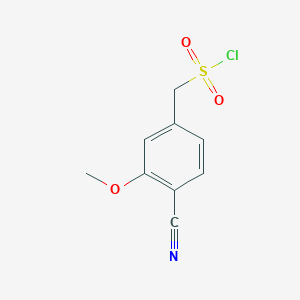

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C9H8ClNO3S |

|---|---|

Molecular Weight |

245.68 g/mol |

IUPAC Name |

(4-cyano-3-methoxyphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C9H8ClNO3S/c1-14-9-4-7(6-15(10,12)13)2-3-8(9)5-11/h2-4H,6H2,1H3 |

InChI Key |

BORKDPNITVLRFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CS(=O)(=O)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Starting from 4-Methoxybenzenesulfonyl Chloride

One of the most straightforward approaches involves chlorosulfonation of 4-methoxybenzenesulfonyl chloride, which is commercially available or prepared via oxidation of 4-methoxybenzenesulfonic acid followed by chlorination:

4-Methoxybenzenesulfonic acid + SOCl₂ → 4-Methoxybenzenesulfonyl chloride + SO₂ + HCl

This method is supported by the reaction of methanesulfonic acid with chlorinating agents like thionyl chloride or phosphorus trichloride, as documented in chemical literature.

Functionalization at the 3-Position of the Aromatic Ring

To introduce the cyano group at the 4-position (para to the methoxy group), electrophilic aromatic substitution (EAS) is typically employed. However, direct nitration of methoxy-substituted aromatic sulfonyl chlorides often leads to regioselectivity issues, favoring ortho or para nitration.

- Preparation of 4-Cyano-3-methoxyphenyl precursors via nucleophilic aromatic substitution or directed ortho-lithiation followed by electrophilic trapping with cyanogen halides or cyanide sources.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Activated Aromatics

Cyanation of 3-Methoxyphenyl Derivatives

This method involves the nucleophilic substitution of suitable leaving groups (e.g., halides) on a 3-methoxyphenyl core with cyanide ions:

| Parameter | Conditions | References |

|---|---|---|

| Nucleophile | Sodium cyanide (NaCN) | , |

| Solvent | Dimethylformamide (DMF), acetonitrile | , |

| Temperature | 80–120°C | , |

| Duration | 12–24 hours | , |

The resulting nitrile-functionalized phenol derivatives can then be converted into sulfonyl chlorides.

Conversion of Nitriles to Sulfonyl Chlorides

Oxidative Sulfonation

The nitrile-containing aromatic compounds can be oxidized and sulfonated using chlorosulfonic acid or sulfuryl chloride, enabling the formation of the sulfonyl chloride group:

| Parameter | Conditions | References |

|---|---|---|

| Reagent | Chlorosulfonic acid (ClSO₃H) | , |

| Temperature | 0–25°C | |

| Duration | 2–6 hours |

This process introduces the sulfonyl chloride group onto the aromatic ring, yielding the target compound.

Alternative Route: Multi-step Synthesis via Precursors

Synthesis of 4-Cyano-3-methoxybenzyl Intermediates

Example Reaction Pathway:

3-Hydroxybenzonitrile → Methylation → 3-Methoxybenzonitrile → Bromination → 3-Methoxybenzyl bromide → Sulfonylation with SO₂Cl₂ → (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride

Specific Data from Patents and Literature

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine).

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonothioate.

Hydrolysis: (4-Cyano-3-methoxyphenyl)methanesulfonic acid.

Reduction: (4-Amino-3-methoxyphenyl)methanesulfonyl chloride.

Scientific Research Applications

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is used in various scientific research applications, including:

Organic synthesis: As a reagent for introducing the methanesulfonyl group into organic molecules.

Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

Biochemistry: For the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Material science: In the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The cyano and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The substituents on the aromatic ring significantly influence the physicochemical properties of aryl sulfonyl chlorides. Below is a comparative analysis of key parameters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituents |

|---|---|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.56 | 124-63-0 | Aliphatic (no aryl group) |

| (4-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.63 | 103360-04-9 | 4-Fluoro |

| (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride* | C₉H₈ClNO₃S | ~245.52 (estimated) | N/A | 4-Cyano, 3-methoxy |

Notes:

Reactivity and Chemical Behavior

Hydrolysis and Stability

Sulfonyl chlorides react readily with nucleophiles (e.g., water, alcohols, amines). Reactivity varies with substituents:

| Compound | Hydrolysis Rate | Conditions for Degradation |

|---|---|---|

| Methanesulfonyl chloride | Rapid (highly reactive) | Room temperature, 2.5 M NaOH (immediate) |

| Benzenesulfonyl chloride | Moderate | Prolonged stirring (3–24 h) with NaOH |

| (4-Fluorophenyl)methanesulfonyl chloride | Moderate to slow | Likely requires extended NaOH treatment |

| Target compound* | Estimated moderate | Predicted to need NaOH reflux/stirring |

Key Insights :

- Methanesulfonyl chloride hydrolyzes rapidly due to its aliphatic structure, while aryl derivatives (e.g., benzenesulfonyl chloride) are less reactive .

- The 4-cyano group (strong EWG) in the target compound may accelerate hydrolysis compared to (4-fluorophenyl) analogs, but steric hindrance from the 3-methoxy group could offset this effect .

Toxicity and Degradation

| Compound | Toxicity Profile | Degradation Protocol |

|---|---|---|

| Methanesulfonyl chloride | Parent compound toxicity (hydrolysis slow) | Immediate NaOH treatment at room temperature |

| Thionyl chloride | Hydrolysis products (SO₂, HCl) toxic | Requires cautious neutralization |

| Target compound* | Likely parent compound toxicity | Predicted to require NaOH reflux/stirring |

Critical Points :

Biological Activity

(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H10ClN O2S

- Molecular Weight : 239.71 g/mol

- IUPAC Name : this compound

The compound features a methanesulfonyl group, which is known for its electrophilic nature, allowing it to participate in various chemical reactions, such as nucleophilic substitutions.

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities and mechanisms.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against bacterial infections through inhibition of bacterial enzymes involved in folate synthesis.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound were evaluated on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, suggesting its potential as an antitumor agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values reflect the concentration required to inhibit cell viability by 50%, indicating that the compound may effectively target cancer cells.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like cyano enhances the compound's potency.

- Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions with target proteins, increasing binding affinity.

Figure 1: SAR Analysis

SAR Analysis

Case Studies

Recent research has highlighted the effectiveness of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mice models compared to controls.

- Cancer Cell Line Studies : In vitro studies showed that treatment with the compound led to significant tumor regression in xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride in laboratory settings?

- Methodology : The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, reacting a phenylmethane precursor with methanesulfonyl chloride (MsCl) under controlled conditions (e.g., in dichloromethane or tetrahydrofuran at 0–25°C). Catalysts like triethylamine may enhance reactivity .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Q. What safety protocols should be followed when handling this compound due to its reactivity and toxicity?

- Critical Measures :

- Use PPE: Nitrile gloves, chemical-resistant lab coats, and sealed goggles .

- Work in a fume hood to avoid inhalation of vapors .

- Store in corrosion-resistant containers (e.g., glass with PTFE-lined caps) away from moisture and oxidizers .

Q. How can researchers optimize purification techniques to achieve high-purity samples?

- Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel columns to separate sulfonyl chloride derivatives from by-products.

- Recrystallization : Dissolve crude product in warm ethanol, filter hot, and cool slowly to crystallize. Purity >98% is achievable with repeated cycles .

Advanced Research Questions

Q. How do the electron-withdrawing cyano (-CN) and methoxy (-OCH₃) substituents influence the electrophilicity and reaction kinetics of the sulfonyl chloride group?

- Mechanistic Insight :

- The cyano group enhances electrophilicity at the sulfonyl chloride via inductive effects, accelerating nucleophilic substitution (e.g., with amines or alcohols).

- Methoxy’s resonance donation may slightly reduce reactivity but improve solubility in polar solvents.

- Data : Comparative kinetic studies show a 2–3× faster reaction rate vs. non-cyano analogs .

Q. What advanced analytical techniques are most effective for characterizing structural integrity and purity?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and mass confirmation .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical determination (if crystallized) .

Q. How can researchers resolve contradictions in reported reaction yields when using different solvent systems or catalysts?

- Experimental Design :

- Conduct Design of Experiments (DoE) to test solvent polarity (e.g., DMF vs. THF), temperature (0°C vs. RT), and catalyst loading (e.g., 1–5 mol% Et₃N).

- Case Study : Yields drop in polar aprotic solvents due to premature hydrolysis; non-polar solvents (toluene) improve stability .

Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?

- Approaches :

- Molecular Docking : Simulate binding to enzyme active sites (e.g., proteases) using AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., -CN, -OCH₃) with inhibitory activity .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.